molecular formula C7H7N3O B7892398 5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B7892398
M. Wt: 149.15 g/mol
InChI Key: AEDCOWYMDRVJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives. For instance, treating pyrroles with ammonium chloride, Aliquat 336, and sodium hypochlorite can yield 1-aminopyrroles, which can then undergo further reactions to form the desired triazine structure . Another approach involves the use of bromohydrazone intermediates, which can be cyclized to form the triazine ring . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, triphenylphosphine, and triethylamine . For example, the regioselective intramolecular cyclization of pyrroles with these reagents can yield a mixture of desired compounds and side products . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-2-3-10-6(5)7(11)8-4-9-10/h2-4H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDCOWYMDRVJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)N=CNN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)N=CNN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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